

IM156 (Lixumistat): A Novel Biguanide Targeting Oxidative Phosphorylation

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| Compound of Interest | | |
|----------------------|----------------------|-----------|
| Compound Name: | Anticancer agent 156 | |
| Cat. No.: | B12377034 | Get Quote |

Discovery and Origin: IM156, also known as Lixumistat, is a novel, orally administered small molecule belonging to the biguanide class of drugs. It was developed by ImmunoMet Therapeutics. Unlike its predecessors metformin and phenformin, IM156 was specifically designed for oncology applications with a focus on high potency and an improved safety profile. The development of IM156 stems from the growing understanding that many tumors, particularly drug-resistant ones, are highly dependent on mitochondrial oxidative phosphorylation (OXPHOS) for their energy and biosynthetic needs[1][2].

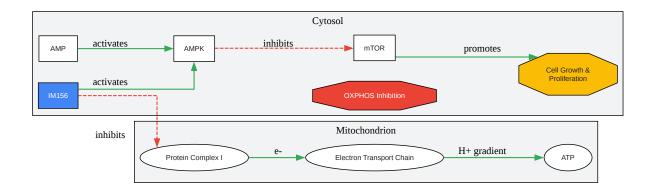
Mechanism of Action

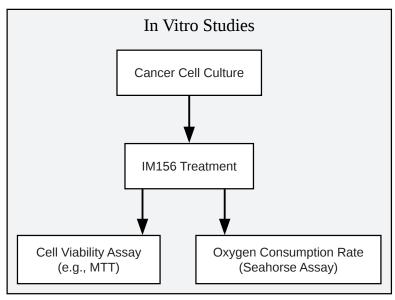
IM156 is a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the OXPHOS pathway, leading to a decrease in ATP production and a reduction in the supply of anabolic precursors necessary for tumor growth[1][3]. Additionally, IM156 is a more potent activator of AMP-activated protein kinase (AMPK) than metformin[4]. The activation of AMPK further contributes to the anticancer effect by inhibiting energy-consuming processes. IM156 is more hydrophobic than metformin, which may contribute to greater bioavailability in cancer cells[5].

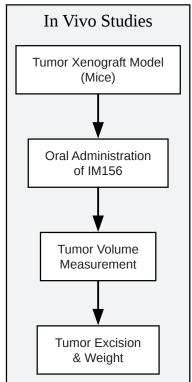
Signaling Pathway

The primary signaling pathway affected by IM156 is the cellular energy metabolism pathway centered around mitochondrial respiration and AMPK signaling.

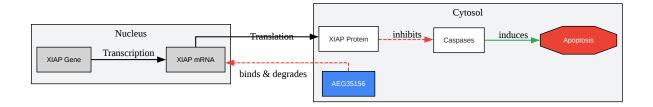












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- 5. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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